(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 132622-98-1
VCID: VC21240615
InChI: InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Molecular Formula: C10H18N2O4
Molecular Weight: 230.26 g/mol

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid

CAS No.: 132622-98-1

Cat. No.: VC21240615

Molecular Formula: C10H18N2O4

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid - 132622-98-1

Specification

CAS No. 132622-98-1
Molecular Formula C10H18N2O4
Molecular Weight 230.26 g/mol
IUPAC Name (2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Standard InChI Key WDWRIVZIPSHUOR-RNFRBKRXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is identified by the CAS registry number 132622-98-1. This compound is known by several synonyms including (2R,4R)-N-boc-cis-4-AMino-D-Proline, (2R,4R)-1-Boc-4-amino-2-pyrrolidinecarboxylic acid, and 1-(1,1-Dimethylethyl) (2R,4R)-4-amino-1,2-pyrrolidinedicarboxylate . The systematic nomenclature reflects both its structural features and stereochemical configuration, which are essential for its chemical behavior and biological activity.

Molecular Properties

The compound has a molecular formula of C10H18N2O4 with a molecular weight of 230.26 g/mol . The structure features a pyrrolidine ring with an amino group at the 4-position and a carboxylic acid group at the 2-position. The nitrogen atom of the pyrrolidine ring is protected with a tert-butyloxycarbonyl (Boc) group, which serves as a protecting group commonly used in peptide synthesis and other applications in organic chemistry.

Stereochemistry

The stereochemical designation (2R,4R) indicates the absolute configuration at positions 2 and 4 of the pyrrolidine ring. This specific stereochemistry is critical for its biological activity and chemical reactivity. Both stereocenters have the R configuration, which distinguishes this compound from its diastereomer, (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid (CAS 132622-78-7) . The cis-relationship between the amino and carboxylic acid groups confers distinct structural and functional properties compared to the trans-isomer.

Physical and Chemical Properties

Solubility and Solution Preparation

The compound exhibits varying solubility in different solvents, which is important for its handling in laboratory settings. According to the practical guidelines provided by suppliers, it is recommended to select appropriate solvents based on the specific application requirements . For preparing stock solutions, the following recommendations are provided:

  • For a 1 mM solution, dissolve 1 mg in 4.3429 mL of appropriate solvent

  • For a 5 mM solution, dissolve 1 mg in 0.8686 mL of appropriate solvent

  • For a 10 mM solution, dissolve 1 mg in 0.4343 mL of appropriate solvent

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Measures

The following precautionary statements are recommended for safe handling:

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety guidelines are essential for laboratory personnel handling this compound to minimize the risk of adverse health effects.

ManufacturerProduct NumberQuantityPrice (USD)
TRCB630228100 mg$220
AK Scientific5994AA250 mg$262
AK Scientific5994AA1 g$478
Matrix Scientific0572671 g$745
Medical Isotopes, Inc.357491 g$1250

This significant price variation reflects differences in purity, manufacturing processes, and supplier pricing strategies. Researchers should consider both cost and quality factors when selecting a supplier for this compound.

Research Applications

Synthetic Chemistry Applications

(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is primarily used as a building block in organic synthesis, particularly in the creation of peptides and peptidomimetics. The Boc-protected amino group at the 4-position and the carboxylic acid function at the 2-position make it valuable for constructing complex molecules with specific stereochemical requirements.

Sample Preparation for Analytical Studies

For analytical studies, sample solutions of this compound are typically provided at concentrations of 25 μL, 10mM . The precise preparation of solutions is crucial for accurate analytical results, and researchers are advised to follow the solution preparation guidelines provided by suppliers.

Comparison with Related Compounds

Stereoisomeric Comparison

The diastereomer (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid (CAS 132622-78-7) differs from the subject compound in the stereochemistry at the 4-position. While both compounds share the same molecular formula (C10H18N2O4) and molecular weight (230.26 g/mol), their different stereochemistry results in distinct chemical and potentially biological properties .

Structural Analogs

A related compound is (2R,4S)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid, which features a mercapto (thiol) group instead of an amino group at the 4-position. This compound has a molecular formula of C10H17NO4S and a molecular weight of 247.31 g/mol. The mercapto group confers different chemical reactivity and potentially different biological properties compared to the amino group in the subject compound.

Functional Comparisons

The amino group in (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid makes it suitable for different applications compared to its mercapto analog. While the amino derivative is likely more useful in peptide synthesis and as a precursor for various amide-containing compounds, the mercapto analog may be more valuable in applications requiring thiol chemistry, such as the formation of disulfide bonds or as ligands in coordination chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator